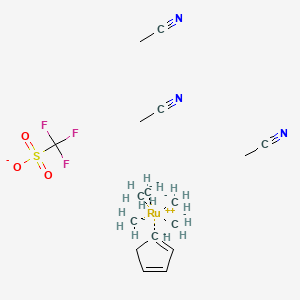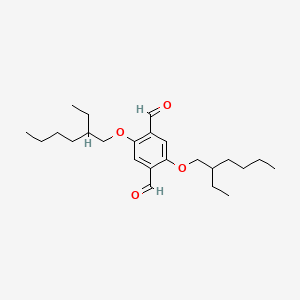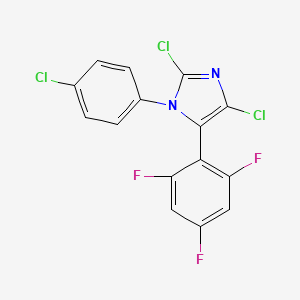
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is a heterocyclic compound that combines a quinazoline core with a thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde typically involves the condensation of thiophene derivatives with quinazoline precursors. One common method is the reaction of thiophene-2-carboxaldehyde with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring, followed by oxidation to introduce the aldehyde group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: 4-(Thiophen-2-yl)quinazoline-6-carboxylic acid.
Reduction: 4-(Thiophen-2-yl)quinazoline-6-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinazoline core is known to inhibit kinase activity, which can disrupt cellular signaling pathways involved in cancer cell proliferation . The thiophene ring enhances the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
- 4-(Thiophen-2-yl)quinazoline-6-carboxylic acid
- 4-(Thiophen-2-yl)quinazoline-6-methanol
- 4-(Thiophen-2-yl)quinazoline-6-nitrile
Uniqueness
4-(Thiophen-2-yl)quinazoline-6-carbaldehyde is unique due to the presence of both an aldehyde group and a thiophene ring, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
1121529-14-3 |
|---|---|
分子式 |
C13H8N2OS |
分子量 |
240.28 g/mol |
IUPAC 名称 |
4-thiophen-2-ylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C13H8N2OS/c16-7-9-3-4-11-10(6-9)13(15-8-14-11)12-2-1-5-17-12/h1-8H |
InChI 键 |
BOPKSFNBNOFOST-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NC=NC3=C2C=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)






![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
